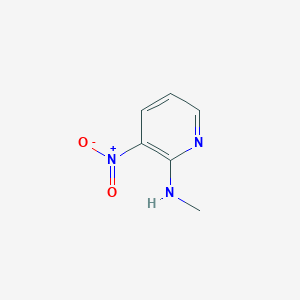
1H-1,2,4-Triazole, 1-(2-propenyl)-
Overview
Description
1H-1,2,4-Triazole, 1-(2-propenyl)- is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole, 1-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole, 1-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Crystal Structures :
- "1,2,4-Triazole and its derivatives are used as starting materials for synthesizing various heterocycles. These compounds show potential in creating metal complexes with specific magnetic properties, useful in molecular-based memory devices, displays, and optical switches" (Şahin et al., 2008).
- "Novel derivatives of 1,2,4-triazole have been patented, highlighting their importance in drug development due to their varied biological activities. These derivatives have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties" (Ferreira et al., 2013).
Materials Science and Engineering :
- "1H-1,2,4-Triazole derivatives have been evaluated for their thermal stability and acoustic fingerprint spectra, particularly in the context of their use as propellants and explosives in rocket fuels" (Rao et al., 2016).
- "1H-1,2,4-Triazole has been identified as an effective solvent for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes, implying its utility in fuel cell technology" (Li et al., 2005).
Catalysis and Chemical Reactions :
- "1H-1,2,4-Triazole based ligands have been synthesized and investigated for their ability to form metal complexes. These complexes are relevant in various chemical reactions, including catalytic processes" (Stucky et al., 2008).
- "Half-Sandwich Ruthenium(II) and Ir(III) complexes with 1,2,3-triazole-based organochalcogen ligands have been synthesized and explored for their catalytic applications in oxidation and hydrogenation reactions" (Saleem et al., 2013).
Biological and Pharmacological Research :
- "1H-1,2,4-Triazole derivatives have been synthesized with anticancer properties. Structural and molecular docking studies indicate their potential interaction with the EGFR kinase domain ATP binding site, rationalizing their pharmacological activity" (Kaczor et al., 2013).
- "The triazoles have been extensively studied for their applications in supramolecular and coordination chemistry. Their diverse supramolecular interactions have led to applications in anion recognition, catalysis, and photochemistry" (Schulze & Schubert, 2014).
Pharmacological Synthesis and Applications :
- "1,2,4-Triazoles are vital in the synthesis of clinical drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), Anastrozole (anticancer), and other drugs due to their significant biological activities" (Prasad et al., 2021).
Future Directions
Triazoles, including 1H-1,2,4-Triazole, 1-(2-propenyl)-, have been the focus of renewed interest among organic and medicinal chemists . They have been synthesized based on the molecular hybridization approach and have shown promise in treating various conditions . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
Properties
IUPAC Name |
1-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADAMWWRAKRHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341359 | |
| Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63935-98-8 | |
| Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















